molecular formula C18H20O5 B8269417 Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- CAS No. 851885-41-1

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-

Cat. No.: B8269417
CAS No.: 851885-41-1
M. Wt: 316.3 g/mol
InChI Key: PJIAOAQBXXYLRX-ZDUSSCGKSA-N
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Description

This compound is a benzoic acid derivative featuring two distinct substituents:

  • 3-position: A chiral ether group, (1S)-2-methoxy-1-methylethoxy, which introduces stereochemical complexity.

The compound’s structure suggests applications in medicinal chemistry, particularly as a modulator of bacterial Type III Secretion Systems (T3SS), given the known activity of structurally related benzoic acid derivatives in this context .

Properties

IUPAC Name

3-[(2S)-1-methoxypropan-2-yl]oxy-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-13(11-21-2)23-17-9-15(18(19)20)8-16(10-17)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAOAQBXXYLRX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731026
Record name 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851885-41-1
Record name 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by selective substitution reactions to introduce the methoxy and phenylmethoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Applications in Materials Science

  • Liquid Crystals:
    • Research indicates that benzoic acid derivatives can serve as components in liquid crystal displays (LCDs). Their ability to form mesophases makes them suitable for applications in electronic devices. Studies have demonstrated that modifying the terminal alkoxy chains can significantly influence the thermal stability and mesomorphic properties of these compounds .
  • Polymer Additives:
    • The compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices may enhance performance characteristics, making it valuable for engineering applications.

Pharmaceutical Applications

  • Antimicrobial Properties:
    • Benzoic acid and its derivatives are known for their antimicrobial activity, particularly in acidic environments. This property is leveraged in pharmaceutical formulations to inhibit microbial growth, thereby extending the shelf life of products . The specific compound may exhibit enhanced efficacy due to its structural modifications.
  • Drug Delivery Systems:
    • The unique structure of this benzoic acid derivative allows for potential use in drug delivery systems, where it can facilitate the controlled release of therapeutic agents. Its compatibility with various drug compounds makes it a candidate for further research in this area.

Food Preservation

  • Preservative Use:
    • Benzoic acid derivatives are widely used as food preservatives due to their ability to inhibit the growth of molds, yeast, and bacteria. The effectiveness of benzoic acid is maximized at pH levels between 2.5 and 4.5, making it suitable for acidic food products . The specific compound may offer improved performance over traditional preservatives due to its enhanced solubility and stability.
  • Coatings and Edible Films:
    • The compound can be incorporated into edible coatings or films that provide a barrier against microbial contamination while maintaining food quality. This application is particularly relevant in the packaging industry, where sustainability and food safety are paramount concerns.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Materials ScienceLiquid CrystalsEnhanced thermal stability
Polymer AdditivesImproved mechanical properties
PharmaceuticalAntimicrobial AgentInhibits microbial growth
Drug Delivery SystemsControlled release of therapeutic agents
Food PreservationPreservative UseExtends shelf life
Edible CoatingsProvides barrier against contamination

Case Studies

  • Thermal Stability Studies:
    • A study conducted on various benzoic acid derivatives demonstrated that those with longer alkoxy chains exhibited higher thermal stability and improved mesomorphic properties compared to shorter chains . This finding underscores the importance of structural modification in enhancing material performance.
  • Food Safety Research:
    • Research published on the use of benzoic acid as a preservative indicated that its effectiveness is significantly influenced by pH levels and concentration. The findings suggest that incorporating modified benzoic acid derivatives could lead to more effective preservation strategies in food products .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous benzoic acid derivatives, focusing on substituents, molecular properties, and biological activities where available:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Key References
Target: Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- 3: (1S)-2-methoxy-1-methylethoxy; 5: phenylmethoxy C₁₈H₂₀O₅ 316.35 (estimated) Not explicitly reported; inferred T3SS modulation
4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid 3: methoxy; 4: hydroxy; 5: 3-methyl-2-butenyl C₁₃H₁₆O₄ 252.26 Intermediate in phenylpropanoid biosynthesis
Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate 3: methoxy; 4: hydroxy; 5: allyl; esterified ethyl group C₁₃H₁₆O₄ 252.26 No activity reported; structural analog
Benzoic acid, 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-nitro 3: triethylene glycol methoxy chain; 5: nitro C₁₄H₁₉NO₈ 329.31 No activity reported; solubilizing substituents
Salicylic acid 2: hydroxy C₇H₆O₃ 138.12 T3SS inhibitor in E. amylovora
4-Methoxy-cinnamic acid 4: methoxy; cinnamic acid backbone C₁₀H₁₀O₃ 178.18 Represses HrpL in E. amylovora T3SS

Key Observations:

Substituent Effects on Bioactivity: The target compound’s benzyloxy group at the 5-position may enhance lipophilicity compared to hydroxyl or methoxy groups in analogs like salicylic acid or 4-methoxy-cinnamic acid. This could improve cellular uptake, a critical factor in T3SS inhibition . The chiral methoxy-ether at the 3-position introduces stereoselectivity, which is absent in non-chiral analogs like 4-methoxy-cinnamic acid. Chirality often influences target binding affinity and metabolic stability .

Physicochemical Properties: Acidity: The electron-donating methoxy and benzyloxy groups likely reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2). For example, 2-methoxybenzoic acid has a pKa of ~4.5 , suggesting similar behavior in the target compound. In contrast, compounds with polar nitro or hydroxy groups (e.g., 3-[2-(2-methoxyethoxy)ethoxy]-5-nitrobenzoic acid) exhibit better solubility .

The benzyloxy group may enhance membrane penetration, improving efficacy .

Structural and Functional Divergence from Analogs

A. Comparison with 4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid :

  • Substituents : The target lacks a 4-hydroxy group but includes a chiral ether, offering distinct hydrogen-bonding and steric profiles.
  • Bioactivity : The analog is a biosynthetic intermediate in Vanilla planifolia, whereas the target’s inferred activity is pharmacological.

B. Comparison with Ethyl 4-hydroxy-3-methoxy-5-allylbenzoate :

  • Functional Groups : The target replaces the allyl and ester groups with benzyloxy and chiral ether moieties, altering metabolic stability and target interactions.

C. Comparison with Salicylic Acid :

  • Acidity and Solubility : Salicylic acid’s ortho-hydroxy group (pKa ~2.9) makes it more acidic and water-soluble than the target compound.

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- (CAS No. 863504-68-1) is a complex benzoic acid derivative that has garnered attention in pharmacological research. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C20H24O5
  • Molecular Weight : 344.408 g/mol
  • Structure : The compound features a benzoic acid core with multiple methoxy and phenyl groups, which may influence its biological activity.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. The structural modifications in compounds like the one under discussion enhance their efficacy against resistant strains of pathogens.

Anti-inflammatory Effects

Benzoic acid derivatives have been reported to modulate inflammatory pathways. Specifically, they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, compounds similar to Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- have shown promise in inducing apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study investigated the antimicrobial effects of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The derivative with a similar structure to our compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Inflammation Modulation :
    • Another study assessed the anti-inflammatory effects of benzoic acid derivatives in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers in treated groups .
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, primarily through the intrinsic apoptotic pathway .

Data Tables

Activity Type Effect Reference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in breast cancer cells

Q & A

Q. How can the stereochemical configuration of the (1S)-2-methoxy-1-methylethoxy group be confirmed experimentally?

Answer: The stereochemical configuration of the (1S)-2-methoxy-1-methylethoxy group can be determined using:

  • Chiroptical Methods : Circular Dichroism (CD) spectroscopy to compare optical activity with known stereoisomers.
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments to assess spatial proximity of protons in the chiral center.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly effective for structurally complex derivatives .

Q. What synthetic strategies are optimal for introducing multiple alkoxy substituents on benzoic acid derivatives?

Answer: Key strategies include:

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during etherification (e.g., Williamson synthesis for phenylmethoxy groups).
  • Regioselective Functionalization : Employ directing groups (e.g., nitro or boronic acid) to control substitution positions.
  • Catalytic Coupling : Suzuki-Miyaura coupling for aryl-ether linkages, using palladium catalysts .

Q. How can purity and structural integrity be validated for this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight ([M+H]+ expected at m/z ~372).
  • FT-IR Spectroscopy : Verify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for methoxy groups) .

Advanced Research Questions

Q. What mechanistic role does the (1S)-2-methoxy-1-methylethoxy group play in glucokinase activation?

Answer: In glucokinase activators (e.g., GKA30), the (1S)-2-methoxy-1-methylethoxy group enhances binding affinity by:

  • Hydrophobic Interactions : The methyl group stabilizes hydrophobic pockets in the enzyme’s allosteric site.
  • Conformational Restriction : The stereospecific ether linkage enforces a rigid geometry, optimizing fit with the target protein.
  • In Vivo Efficacy : Studies in high-fat-fed mouse models show improved glucose tolerance, linking substituent stereochemistry to pharmacological activity .

Q. How can contradictory data between in vitro enzyme assays and in vivo efficacy models be resolved?

Answer: Address discrepancies via:

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify rapid metabolism in vivo.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to correlate exposure with efficacy.
  • Species-Specific Differences : Compare human vs. rodent glucokinase isoform responses to the compound .

Q. What structural modifications improve the compound’s bioavailability?

Answer:

  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability.
  • PEGylation : Introduce polyethylene glycol (PEG) chains to increase solubility and reduce renal clearance.
  • Bioisosteric Replacement : Substitute phenylmethoxy with pyridylmethoxy to modulate logP and aqueous solubility .

Q. What analytical methods are critical for detecting degradation products under accelerated stability conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Degradation Pathway Modeling : Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

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